molecular formula C11H24NO3P B2980881 diethyl (2-(piperidin-4-yl)ethyl)phosphonate CAS No. 374776-33-7

diethyl (2-(piperidin-4-yl)ethyl)phosphonate

Cat. No.: B2980881
CAS No.: 374776-33-7
M. Wt: 249.291
InChI Key: QRIPQNBYOYTTNT-UHFFFAOYSA-N
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Description

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is a high-purity organophosphonate compound designed for research and development applications in medicinal chemistry and pharmacology. Organophosphonate analogues are recognized as key structural features in numerous biologically active molecules and modern pharmaceutical compounds due to their ability to mimic biologically important compounds and act as enzyme inhibitors . The molecular structure of this compound integrates a piperidine ring, a common feature in many pharmacologically active substances, with a phosphonate ester group, which serves as a bioisostere for phosphate and carboxylate groups. This makes it a valuable building block in the synthesis of more complex molecules and a candidate for probing biological mechanisms. Phosphonate-containing compounds like (pyrrolidin-2-yl)phosphonates have demonstrated significant research interest as potential inhibitors of various enzymes, including α-glucosidases for blood glucose control and bacterial D,D-peptidases . Furthermore, phosphonate derivatives have been investigated for their antibacterial activity, including against multi-drug resistant bacteria, and some have shown resistance to β-lactamase . The mechanism of action for related phosphonates can involve interactions with enzymatic targets; for instance, diethyl phosphonate has been identified as an inhibitor of human cholinesterase . Researchers can utilize this compound to explore its potential application in developing central nervous system (CNS) agents, antibiotics, or enzyme inhibitors. It is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-diethoxyphosphorylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIPQNBYOYTTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC1CCNCC1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-(piperidin-4-yl)ethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable piperidine derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may be conducted under microwave irradiation to enhance the reaction rate and yield .

Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and is known for its smooth reaction conditions and tolerance of various functionalities .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of copper-catalyzed reactions with phosphorus nucleophiles and diaryliodonium salts at room temperature is a preferred method due to its high yield and short reaction time . This method can be easily adapted for large-scale preparations, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2-(piperidin-4-yl)ethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and phosphonate group allow the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Triethoxysilyl Group (): This substituent improves grafting efficiency in lignin composites, achieving higher phosphorus content (3.2%) compared to chlorophosphate analogs.
  • Heterocyclic Moieties (): Bromothienopyrimidinyl and oxadiazole groups confer target specificity in kinase inhibition and anticancer activity, respectively.

Spectroscopic Comparisons

31P NMR Shifts:
  • Diethyl (2-(triethoxysilyl)ethyl)phosphonate : δ ~25–30 ppm (typical for alkylphosphonates) .
  • Diethyl (1-amino-2,2-difluoro-2-(piperidin-4-yl)ethyl)phosphonate: δ ~18–22 ppm; electron-withdrawing fluorine atoms deshield phosphorus .
  • Aromatic Derivatives (): Compounds with tetrafluorophenyl groups (e.g., 2d, 2e) show δ ~20–25 ppm due to resonance effects .
1H NMR Splitting Patterns:
  • Piperidine-containing analogs exhibit complex splitting near δ 1.5–3.0 ppm due to axial/equatorial proton environments .
  • Fluorinated derivatives (e.g., ) show distinct 19F NMR signals between δ -110 to -130 ppm .

Contradictions and Limitations

  • Phosphorus Content Variability : While diethyl (2-(triethoxysilyl)ethyl)phosphonate shows superior grafting efficiency (3.2% P), other derivatives (e.g., chlorophosphates) underperform, highlighting substituent-dependent reactivity .

Biological Activity

Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes findings from various studies, highlighting its anticancer properties, neuroprotective effects, and potential as an anti-inflammatory agent.

1. Anticancer Activity

Recent studies have explored the anticancer properties of phosphonate derivatives, including this compound. A notable study demonstrated that several phosphonate compounds exhibited significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results indicated that specific structural modifications could enhance biological activity.

Key Findings:

  • Cytotoxicity : The compound was evaluated using the MTT assay, revealing potent inhibitory activity against cancer cells compared to the standard drug Doxorubicin. The IC50 values for selected compounds were significantly lower than those for Doxorubicin, indicating superior efficacy in some cases .
  • Structure-Activity Relationship (SAR) : The study highlighted that electron-withdrawing groups (EWGs) like nitro groups on the phenyl ring enhanced cytotoxic activity. Conversely, electron-donating groups (EDGs) reduced potency .

Table 1: IC50 Values of Selected Phosphonates Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison with Doxorubicin
2aHCT-1165.2More potent
2dHEP24.8More potent
4bHEP23.6More potent
DoxorubicinHCT-11612.5Reference

2. Neuroprotective Effects

Another area of research has focused on the neuroprotective potential of this compound against chemotherapy-induced peripheral neuropathy (PIPN). A study identified this compound as a candidate for alleviating neurotoxic effects associated with paclitaxel treatment.

Key Findings:

  • Neuroprotection : The compound exhibited protective effects on neuronal cells exposed to paclitaxel, enhancing neurite outgrowth and reducing neurotoxic damage by approximately 24-28% compared to controls .
  • Mechanism : The protective mechanism is thought to involve modulation of inflammatory pathways and preservation of cellular integrity during chemotherapy .

3. Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives can significantly inhibit edema in animal models.

Key Findings:

  • Edema Inhibition : Compounds derived from diethyl phosphonates demonstrated varying degrees of edema inhibition in carrageenan-induced inflammation models. Notably, compounds with methoxy substitutions showed enhanced anti-inflammatory activity compared to controls like indomethacin .

Table 2: Edema Inhibition Percentage of Phosphonate Derivatives

CompoundEdema Inhibition (%)Comparison with Indomethacin
Compound A60.32Comparable
Compound B52.02Comparable
Compound C41.76Less effective

Q & A

Basic: What synthetic methodologies are recommended for diethyl (2-(piperidin-4-yl)ethyl)phosphonate, and what reaction parameters are critical?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. For example:

  • Step 1: React piperidin-4-ylethyl bromide with diethyl phosphite in anhydrous conditions using a base (e.g., NaH) to deprotonate the phosphite.
  • Step 2: Optimize solvent choice (e.g., THF or DMF) and temperature (60–80°C) to enhance reaction efficiency.
  • Step 3: Monitor reaction progress via TLC or 31^{31}P NMR for phosphonate intermediate formation .
  • Critical Parameters: Moisture exclusion, stoichiometric ratio (1:1.2 for phosphite:alkyl halide), and catalyst selection (e.g., KI for SN2 reactions).

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